

An In-depth Technical Guide to Brentuximab Vedotin (SGN-35)

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Compound of Interest

Compound Name: *Sfnggp-NH2*

Cat. No.: *B15137836*

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Disclaimer: Information regarding the molecule "**Sfnggp-NH2**" could not be located in publicly available scientific literature. It is possible that this is a novel, unpublished compound or a typographical error. This guide will instead provide a comprehensive overview of Brentuximab Vedotin (SGN-35), an antibody-drug conjugate with extensive research and clinical data, to serve as an illustrative example of the requested in-depth technical guide.

Brentuximab vedotin (marketed as Adcetris®) is an antibody-drug conjugate (ADC) used in the treatment of various types of lymphoma.[1][2][3][4] It is composed of three key components: a chimeric monoclonal antibody (cAC10) that targets the CD30 receptor, a microtubule-disrupting agent called monomethyl auristatin E (MMAE), and a protease-cleavable linker that connects the antibody to the cytotoxic agent.[5] This targeted delivery system allows for the selective destruction of cancer cells expressing the CD30 antigen, which is characteristic of Hodgkin lymphoma and systemic anaplastic large-cell lymphoma.

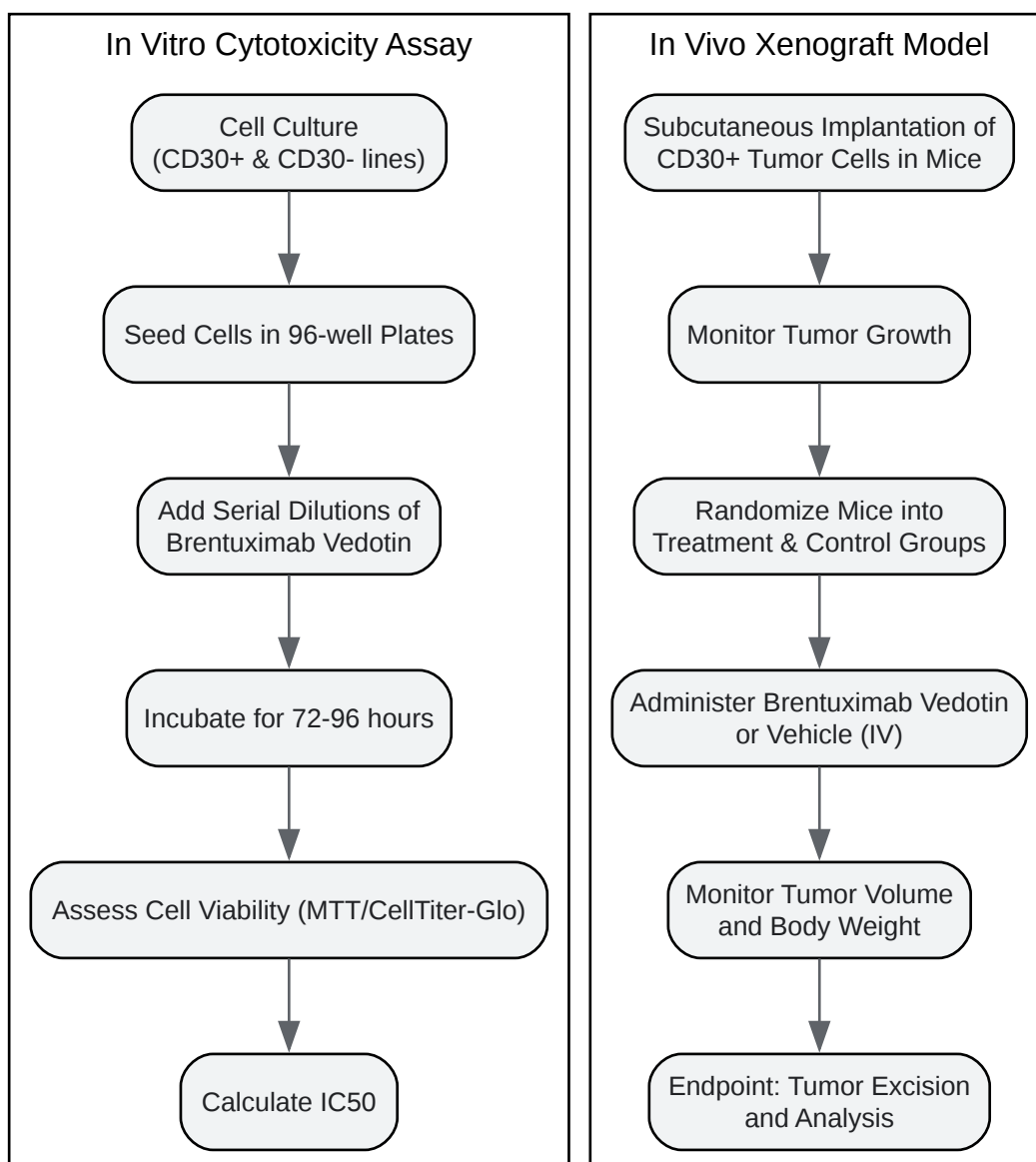
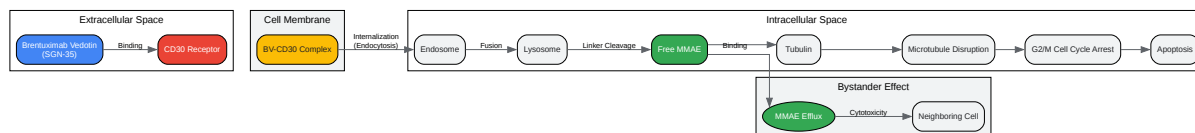
Mechanism of Action

The mechanism of action of brentuximab vedotin is a multi-step process that begins with the binding of the ADC to the CD30 receptor on the surface of malignant cells.

- **Binding and Internalization:** The cAC10 antibody component of brentuximab vedotin specifically binds to the CD30 receptor on tumor cells. Following binding, the brentuximab vedotin-CD30 complex is internalized into the cell through a process called clathrin-mediated endocytosis.

- **Trafficking and Cleavage:** Once inside the cell, the complex is transported to the lysosomes. Within the acidic environment of the lysosomes, the protease-cleavable linker is broken down by enzymes such as cathepsin, releasing the cytotoxic payload, MMAE, into the cytoplasm.
- **Microtubule Disruption and Apoptosis:** Free MMAE then binds to tubulin, a key component of microtubules. This binding disrupts the microtubule network within the cell, leading to cell cycle arrest in the G2/M phase and ultimately inducing programmed cell death (apoptosis).
- **Bystander Effect:** A small fraction of the released MMAE can diffuse out of the targeted CD30-positive cell and into the surrounding tumor microenvironment. This allows MMAE to exert its cytotoxic effects on neighboring tumor cells, even if they do not express the CD30 antigen, a phenomenon known as the "bystander effect."

Signaling Pathway Diagram



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